molecular formula C13H10FNO4S B2802698 3-[(4-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 300667-27-0

3-[(4-fluorophenyl)sulfamoyl]benzoic Acid

Cat. No. B2802698
CAS RN: 300667-27-0
M. Wt: 295.28
InChI Key: OJVDUXURNHYJCV-UHFFFAOYSA-N
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Description

“3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” is a chemical compound with the molecular formula C13H10FNO4S . It is also known by the CAS number 300667-27-0 . This compound belongs to the class of organic compounds known as sulfanilides .


Molecular Structure Analysis

The molecular structure of “3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” consists of a benzoic acid group attached to a fluorophenyl group via a sulfamoyl linkage . The average molecular weight is 294.279 Da .

Scientific Research Applications

Inhibitor of Cytosolic Phospholipase A2α

The compound has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids, and its inhibitors are expected to provide new treatment options for inflammatory conditions .

Structural Modification for Increased Potency

The compound can be structurally modified to increase its enzyme inhibitory potency . For instance, replacing the substituents on the sulfonamide nitrogen with other residues such as naphthyl, naphthylmethyl, indolylalkyl, and differently substituted phenyl moieties did not lead to a significant increase in activity .

Synthesis of 4-Sulfamoylbenzoyl Chloride

4-Sulfamoylbenzoic acid, which is structurally similar to the compound , is used to synthesize 4-sulfamoylbenzoyl chloride . It’s plausible that “3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” could be used in a similar manner.

Synthesis of Isocyanate Derivatives

4-Sulfamoylbenzoic acid is also used to synthesize isocyanate derivatives . Given the structural similarity, “3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” might also be used for this purpose.

Esterification of Alcohols

4-Sulfamoylbenzoic acid can be used in the esterification of alcohols . It’s possible that “3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” could serve a similar role in this process.

Research and Development

As a specialty chemical, “3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” is likely used in various research and development applications . Its precise uses would depend on the specific research goals and experimental design.

Safety and Hazards

“3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” may be harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(4-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVDUXURNHYJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorophenyl)sulfamoyl]benzoic Acid

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